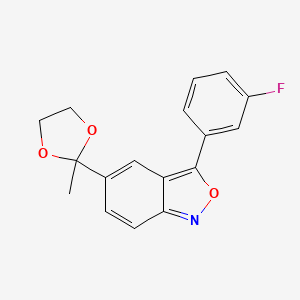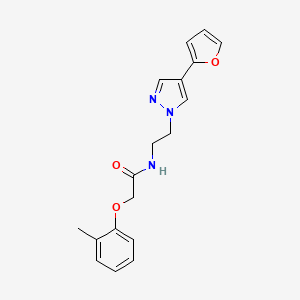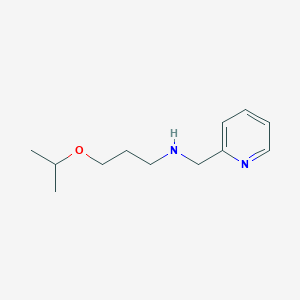
2-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride” is a chemical compound with the linear formula C11H20O1N3Cl1 . It is a solid substance . This compound is part of a class of compounds known as 1,2,4-oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “2-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride” includes a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms . The compound also contains a piperidine ring and a tert-butyl group .Physical And Chemical Properties Analysis
“2-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride” is a solid substance . Its molecular formula is C11H20O1N3Cl1, and its molecular weight is 245.75 .Applications De Recherche Scientifique
Agricultural Chemical Research
The 1,2,4-oxadiazole derivatives, including compounds like “2-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride”, have shown potential in agricultural chemical research. They exhibit a broad spectrum of biological activities that could be harnessed for developing new pesticides .
Nematocidal Activity: These compounds have demonstrated moderate activity against plant-parasitic nematodes such as Meloidogyne incognita, which can help in protecting crops from nematode-induced damages .
Antifungal Activity: There is also evidence of antifungal properties, particularly against Rhizoctonia solani, a pathogen known to cause sheath blight in rice and other crops .
Antibacterial Agent Development
The oxadiazole ring in the compound structure has been associated with strong antibacterial effects, particularly against Xanthomonas oryzae strains . This is significant for the treatment of bacterial diseases in crops like rice, which can suffer severe yield losses due to such infections.
Rice Bacterial Leaf Blight: The compound has shown promise in combating rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae .
Rice Bacterial Leaf Streak: It also has potential applications in treating rice bacterial leaf streak caused by Xanthomonas oryzae pv. oryzicola .
Chemical Synthesis
The compound’s structure makes it a valuable intermediate in the synthesis of more complex chemical entities. Its solid form and stability under various conditions make it suitable for use in multi-step synthetic processes .
Safety and Hazards
The compound is classified as an Eye Irritant (category 2) and a Skin Sensitizer (category 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing contaminated clothing before reuse (P362 + P364) .
Orientations Futures
1,2,4-oxadiazole derivatives, including “2-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride”, have attracted considerable attention in drug discovery due to their unique bioisosteric properties and wide spectrum of biological activities . The interest in their biological applications has doubled in the last fifteen years , indicating promising future directions for further development and refinement of these compounds as potential drugs .
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to interact with various proteins and receptors, influencing cellular processes .
Mode of Action
The compound likely interacts with its targets, leading to changes in their function. This interaction could involve binding to the target, altering its conformation, and modulating its activity .
Biochemical Pathways
Based on its structural similarity to other compounds, it may influence various cellular processes and pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.
Propriétés
IUPAC Name |
3-tert-butyl-5-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O.ClH/c1-11(2,3)10-13-9(15-14-10)8-6-4-5-7-12-8;/h8,12H,4-7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUGFKDZELDIGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C2CCCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2950028.png)
![1-[5-(5-{[4-(2-Furoyl)piperazin-1-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridin-2-yl]azepane](/img/structure/B2950029.png)

![[5-(2-Chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2950033.png)
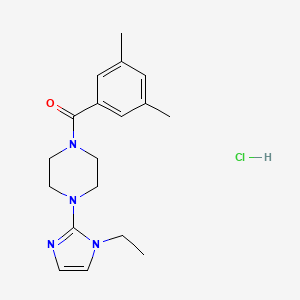

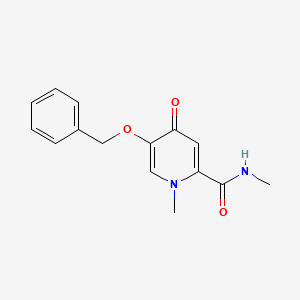
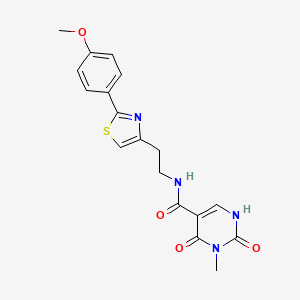
![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2950045.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidine-2-carboxylic acid, Mixture of diastereomers](/img/structure/B2950046.png)

